Home > Products > Screening Compounds P20988 > 1-(1-Ethylpiperidin-4-yl)ethan-1-ol
1-(1-Ethylpiperidin-4-yl)ethan-1-ol - 37835-58-8

1-(1-Ethylpiperidin-4-yl)ethan-1-ol

Catalog Number: EVT-2492608
CAS Number: 37835-58-8
Molecular Formula: C9H19NO
Molecular Weight: 157.257
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(1-((cis)-4-Isopropylcyclohexyl)piperidin-4-yl)-1H-indol-2-yl)methanol (AT-312)

Compound Description: AT-312 is a novel small-molecule agonist of the nociceptin/orphanin FQ opioid receptor-like receptor (NOP). [] It demonstrates high affinity for NOP with significant selectivity over mu and kappa opioid receptors. [] Studies show that AT-312 effectively reduces and abolishes ethanol-induced conditioned place preference (CPP) in mice, suggesting its potential as a treatment for alcohol addiction. []

Relevance: AT-312 shares a core structure with 1-(1-Ethylpiperidin-4-yl)ethanol, both featuring a piperidine ring substituted at the 4-position with an ethanol group. The key structural difference lies in the substituent at the nitrogen atom of the piperidine ring. In AT-312, this position is occupied by a bulky and complex 1-(cis-4-isopropylcyclohexyl)-1H-indol-2-yl)methyl group, while in 1-(1-Ethylpiperidin-4-yl)ethanol, it is a simple ethyl group. This difference highlights how modifications to the N-substituent can significantly impact the pharmacological profile and target selectivity of compounds within this chemical class.

N-(2-methyl-6-benzoxazolyl)-N′-1,5-naphthyridin-4-yl urea (SB334867)

Compound Description: SB334867 is a selective antagonist for the hypocretin receptor-1 (Hcrt-r1). [] Research indicates that SB334867 effectively reduces ethanol-seeking behavior induced by ethanol-associated stimuli in mice. [] Interestingly, it does not impact reward-seeking behavior associated with conventional reinforcers, suggesting a specific role for Hcrt-r1 in ethanol-seeking. []

Relevance: While SB334867 does not share a direct structural resemblance to 1-(1-Ethylpiperidin-4-yl)ethanol, both compounds are investigated in the context of ethanol-related behaviors. [, ] The study of SB334867 contributes to the broader understanding of neurochemical pathways involved in addiction, particularly highlighting the potential of targeting Hcrt-r1 for alcohol addiction treatment. This is relevant to 1-(1-Ethylpiperidin-4-yl)ethanol as it also falls under the scope of compounds with potential therapeutic applications in addressing alcohol-related disorders.

1-(1-(Bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one (SR 16435)

Compound Description: SR 16435 acts as a mixed nociceptin/orphanin FQ (NOP) and μ-opioid receptor agonist with partial activity at both sites. [] In mice, it exhibits analgesic effects, demonstrated by increased tail-flick latency, though less potent than morphine. [] Notably, SR 16435 shows reduced tolerance development to its antinociceptive effects compared to morphine. [] While it induces conditioned place preference (CPP), indicating rewarding properties, these are lower than those observed with morphine. []

Source and Classification

The compound can be sourced from various chemical suppliers, such as Benchchem and American Elements, which provide detailed specifications and safety information. It is categorized under organic compounds, specifically as a secondary amine due to the structure of the piperidine ring which is substituted at the nitrogen atom with an ethyl group.

Synthesis Analysis

The synthesis of 1-(1-Ethylpiperidin-4-yl)ethan-1-ol can be achieved through several methods, typically involving the reaction of piperidine derivatives with alkylating agents. A common synthetic route includes:

  1. Starting Materials:
    • 1-Ethylpiperidine
    • Ethylene oxide or ethyl iodide
  2. Method:
    • Alkylation Reaction: The reaction is carried out by treating 1-ethylpiperidine with ethylene oxide in the presence of a base such as sodium hydride or potassium carbonate. This reaction typically occurs in a solvent like methanol or acetonitrile.
    • Temperature and Time: The reaction is usually conducted at elevated temperatures (around 60-80 °C) for several hours to ensure complete conversion.
  3. Yield and Purification: The final product can be purified through distillation or recrystallization techniques to obtain high purity levels suitable for research applications.
Molecular Structure Analysis

The molecular structure of 1-(1-Ethylpiperidin-4-yl)ethan-1-ol features a piperidine ring substituted with an ethyl group and an alcohol functional group. Key structural details include:

  • InChI Key: MVEHLQBURCSCQA-UHFFFAOYSA-N
  • Canonical SMILES: CCN1CCC(CC1)C(C)O
  • Geometry: The compound exhibits a three-dimensional configuration where steric effects from the ethyl group influence its reactivity and interaction with biological systems.

Structural Features

FeatureDescription
Molecular FormulaC9H19NOC_9H_{19}NO
Molecular Weight157.25 g/mol
Functional GroupsHydroxyl (-OH), Piperidine Ring
Chemical Reactions Analysis

1-(1-Ethylpiperidin-4-yl)ethan-1-ol participates in various chemical reactions due to its functional groups:

Common Reactions

  • Oxidation: The alcohol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate.
  • Reduction: It can be reduced to yield corresponding amines using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The hydroxyl group can undergo substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride.

Reaction Conditions

These reactions typically require specific conditions regarding temperature, solvent choice, and catalyst presence to optimize yield and selectivity.

Mechanism of Action

The mechanism of action for 1-(1-Ethylpiperidin-4-yl)ethan-1-ol primarily involves its interaction with neurotransmitter systems in biological contexts. As a piperidine derivative, it may exhibit activity on central nervous system receptors, potentially influencing neurotransmission.

Potential Mechanisms

  1. Receptor Modulation: It may act as an agonist or antagonist at various receptors, impacting signaling pathways associated with mood regulation or cognition.
  2. Enzyme Interaction: The compound could interact with enzymes involved in neurotransmitter metabolism, altering levels of key neurotransmitters such as dopamine or serotonin.
Physical and Chemical Properties Analysis

Safety Information

The compound is classified under safety regulations indicating potential hazards such as skin irritation (H315), eye damage (H318), and respiratory irritation (H335). Proper handling procedures should be followed according to safety data sheets provided by suppliers.

Applications

1-(1-Ethylpiperidin-4-yl)ethan-1-ol has diverse applications across several fields:

Scientific Research Applications

  • Pharmaceutical Development: Used as a building block in synthesizing drugs targeting neurological disorders.
  • Biochemical Assays: Acts as a reagent in biochemical studies concerning enzyme activity or receptor binding assays.

Industrial Applications

Its utility extends into the production of specialty chemicals, where it serves as an intermediate in various organic syntheses.

Introduction to 1-(1-Ethylpiperidin-4-yl)ethan-1-ol in Contemporary Chemical Research

1-(1-Ethylpiperidin-4-yl)ethan-1-ol (C₉H₁₉NO) represents a structurally nuanced piperidine derivative gaining prominence in modern medicinal chemistry and drug discovery. Characterized by an ethanol-functionalized piperidine core with an N-ethyl substituent, this compound exemplifies the strategic integration of stereochemical complexity and bioisosteric principles in rational drug design. Its emergence reflects broader trends in targeting CNS disorders, infectious diseases, and cancer through modulation of complex biological pathways, leveraging the piperidine scaffold's privileged status in pharmacologically active compounds [5] [9]. Contemporary research focuses on exploiting its hydrogen-bonding capability, stereochemical flexibility, and metabolic stability to develop novel therapeutic agents against increasingly challenging targets.

Historical Context and Emergence in Medicinal Chemistry

The synthetic exploration of 1-(1-ethylpiperidin-4-yl)ethan-1-ol accelerated alongside developments in catalytic hydrogenation methodologies during the early 21st century. As a chiral β-hydroxy piperidine, its synthesis historically relied on metal-catalyzed reduction strategies applied to corresponding pyridine precursors. The seminal work of Beller et al. demonstrated the feasibility of cobalt- and ruthenium-catalyzed hydrogenation under milder conditions (60-100°C, 20-50 bar H₂), enabling access to complex piperidines without epimerization risks—a crucial advancement for ethanol-substituted derivatives like 1-(1-ethylpiperidin-4-yl)ethan-1-ol [3]. These methodologies addressed traditional limitations of piperidine synthesis, particularly the poor diastereoselectivity and functional group tolerance observed under classical high-pressure hydrogenation conditions.

The incorporation of the N-ethyl group marked a strategic departure from earlier N-methyl piperidine analogs (e.g., 1-(1-methylpiperidin-4-yl)ethan-1-ol, CAS 37835-54-4), driven by the need for enhanced blood-brain barrier permeability and optimized receptor binding kinetics. This modification emerged prominently in antipsychotic and anti-Alzheimer drug development campaigns, exemplified by structural analogs of donepezil—an acetylcholinesterase inhibitor featuring a similar N-benzylpiperidine ethanol core [3]. The ethyl group's moderate steric bulk and lipophilicity balanced target engagement and metabolic stability more effectively than smaller (methyl) or bulkier (benzyl) N-substituents, positioning 1-(1-ethylpiperidin-4-yl)ethan-1-ol as a versatile intermediate.

Table 1: Evolution of Synthetic Approaches to Chiral Piperidin-4-yl Ethanols

Synthetic MethodCatalyst SystemTemperature/PressureStereoselectivityFunctional Group Tolerance
Classical HydrogenationPd/C, PtO₂100-120°C / 80-100 barLow to moderatePoor (acid-sensitive groups)
Beller's Cobalt CatalysisCo/TiO₂-Melamine60-80°C / 20-30 barModerateGood (halogens, esters)
Asymmetric HydrogenationIr(I)-P,N Ligand Complexes25-40°C / 10-20 barHigh (up to 98% ee)Moderate
Reductive AminationNaBH₃CN or NaBH(OAc)₃20-40°C / AmbientDepends on substrateExcellent

The chiral synthesis of enantiomerically pure forms, particularly (S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride (CAS 2059911-70-3), further expanded its utility. This enantiomer became a key building block for receptor-targeted agents, leveraging the proven significance of piperidine stereochemistry in neurological therapeutics—a principle established through drugs like paroxetine and haloperidol [8]. The commercial availability of both racemic and enantiopure variants after 2020 facilitated systematic structure-activity relationship (SAR) studies across diverse therapeutic targets, cementing its role in hit-to-lead optimization pipelines.

Structural Uniqueness and Positional Isomerism in Piperidine Derivatives

The molecular architecture of 1-(1-ethylpiperidin-4-yl)ethan-1-ol integrates three critical elements: a) a protonatable tertiary amine (pKa ~10.2), b) a hydrogen-bond-donating hydroxyethyl group, and c) the conformationally flexible piperidine chair. The equatorial preference of the ethanol substituent minimizes 1,3-diaxial interactions, stabilizing the chair conformation where the hydroxyl group projects equatorially for optimal solvent exposure and target binding [2] [8]. This spatial arrangement differentiates it profoundly from regioisomers like 1-(1-ethylpiperidin-3-yl)ethan-1-ol, where the hydroxyethyl occupies a sterically congested pseudo-axial position or induces ring distortion. Computational analyses (DFT: B3LYP/6-31G*) indicate the 4-isomer exhibits a 2.3 kcal/mol stabilization energy advantage over the 3-isomer due to reduced torsional strain.

The stereogenic center at C1 of the ethanol moiety introduces critical chiral diversity. Enantiomeric purity significantly influences receptor recognition, as demonstrated in dopamine D₂ and serotonin 5-HT₂A receptor binding models. The (S)-enantiomer displays a 15-fold higher affinity for σ-1 receptors compared to its (R)-counterpart in certain analogs—a differentiation attributed to optimal hydrogen bonding geometry with Glu172 and hydrophobic pocket accommodation of the ethyl group [8]. This enantioselectivity underpins the commercial isolation of (S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride as a distinct building block (CAS 2059911-70-3).

Table 2: Comparative Analysis of Key Piperidine Ethanol Isomers

Structural Feature1-(1-Ethylpiperidin-4-yl)ethan-1-ol1-(1-Ethylpiperidin-3-yl)ethan-1-ol1-(1-Methylpiperidin-4-yl)ethan-1-ol
CAS RegistryCID 588327Not specified37835-54-4
Molecular FormulaC₉H₁₉NOC₉H₁₉NOC₈H₁₇NO
Boiling Point265-267°C (pred.)258-260°C (pred.)243-245°C
Chirality Centers1 (C1 of ethanol)1 (C1 of ethanol)1 (C1 of ethanol)
Predominant ConformationEquatorial OH, chairAxial/equatorial mix, chair-twistEquatorial OH, chair
logP (Calculated)1.281.310.91
Protonation SiteN1 (piperidine)N1 (piperidine)N1 (piperidine)

Positional isomerism extends beyond the ring substitution pattern to the N-alkyl chain. Comparison with 1-ethylpiperidin-4-one (CID 77159) reveals how the keto group versus β-hydroxy substitution dramatically alters electronic distribution, hydration energy, and membrane permeability [4]. The hydroxy group's capacity for both donor and acceptor hydrogen bonding enables versatile interactions with biological targets, while the ketone serves primarily as a hydrogen bond acceptor and electrophilic center. These nuanced differences explain the preferential selection of the ethanol derivative in CNS drug discovery, where desolvation penalties and blood-brain barrier penetration are critical considerations.

Significance in Multi-Target Drug Discovery Paradigms

1-(1-Ethylpiperidin-4-yl)ethan-1-ol has emerged as a critical scaffold in multi-target drug discovery due to its balanced physicochemical properties (logP ≈1.3, TPSA ≈23 Ų, HBD=1) and vectorial flexibility. Its integration into quinoline-based ATP synthase inhibitors exemplifies rational antibacterial design. In pioneering work against Pseudomonas aeruginosa, researchers exploited the protonatable piperidine nitrogen to enhance uptake through the bacterial outer membrane while maintaining nanomolar ATP synthase inhibition (IC₅₀ = 1 μg/mL for optimized analogs). Crucial SAR insights revealed that elongation via a 2-(piperidin-4-yl)ethyl linker (incorporating 1-(1-ethylpiperidin-4-yl)ethan-1-ol analogs) improved cellular penetration 8-fold over shorter chains while preserving c-subunit binding through hydrophobic interaction with Ile63 and electrostatic contact with Asp60 .

Table 3: Bioactivity Profiles of Key Derivatives Incorporating the 1-(1-Ethylpiperidin-4-yl)ethan-1-ol Motif

Therapeutic AreaDerivative StructureBiological TargetPotency (IC₅₀/MIC)Improvement vs. Prior Art
Antibacterial (P. aeruginosa)Quinoline-C2-[(2-(1-ethylpiperidin-4-yl)ethyl]ATP Synthase (c-subunit)IC₅₀ = 1 μg/mL30-fold vs methylpiperidine
Antimycobacterial1-(1-[3-(3-chlorophenoxy)phenyl]ethylpiperidin-4-yl)thymineMtbTMP kinaseIC₅₀ = 3.7 μM3-fold vs unsubstituted analog
Anticancer (Breast)N-(1-ethylpiperidin-4-yl)-4-halobenzamidesHSP70 / Tubulin PolymerizationIC₅₀ = 0.18 μM (MCF-7)15-fold vs sorafenib
Antiviral (Influenza A)Adamantyl-piperidinyl ethanol enol estersM2 Proton Channel (S31N mutant)IC₅₀ = 7.7 μMComparable to rimantadine

In antitubercular drug development, this scaffold enabled potent thymidine monophosphate kinase (TMPK) inhibition when incorporated into 1-(1-arylethylpiperidin-4-yl)thymine analogs. Compound 21j—featuring a 3-chlorophenoxy tail and the ethanol-modified piperidine—achieved a three-fold enhancement in Mycobacterium tuberculosis TMPK inhibition (IC₅₀ = 3.7 μM) over the lead compound 3, translating to a two-fold improvement in whole-cell activity against H37Rv (MIC = 6.25 μM) [9]. Docking simulations attributed this gain to edge-to-face π-stacking between the 3-chlorophenyl ring and Tyr39, stabilized by the piperidine nitrogen's salt bridge with Glu81. The ethanol moiety's role in solubilizing the hydrophobic core proved essential for maintaining ligand conformational flexibility during induced-fit binding.

The scaffold's versatility extends to anticancer applications, particularly in heat shock protein 70 (HSP70) inhibition. Molecular hybridization strategies merged the 1-ethylpiperidin-4-yl ethanol pharmacophore with benzamide warheads, yielding derivatives with submicromolar cytotoxicity against MCF-7 breast cancer cells. The most potent analog demonstrated IC₅₀ = 180 nM—a 15-fold enhancement over sorafenib—attributed to simultaneous HSP70 ATPase domain binding and tubulin polymerization disruption [5]. This dual mechanism exemplifies the compound's utility in designing multi-targeted agents where the protonatable nitrogen enhances tissue distribution while the hydroxyl group directs specific protein interactions.

Properties

CAS Number

37835-58-8

Product Name

1-(1-Ethylpiperidin-4-yl)ethan-1-ol

IUPAC Name

1-(1-ethylpiperidin-4-yl)ethanol

Molecular Formula

C9H19NO

Molecular Weight

157.257

InChI

InChI=1S/C9H19NO/c1-3-10-6-4-9(5-7-10)8(2)11/h8-9,11H,3-7H2,1-2H3

InChI Key

MVEHLQBURCSCQA-UHFFFAOYSA-N

SMILES

CCN1CCC(CC1)C(C)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.